molecular formula C15H15N5O2 B2757813 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide CAS No. 2034276-44-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2757813
CAS No.: 2034276-44-1
M. Wt: 297.318
InChI Key: CVEYARXLQFHFPL-UHFFFAOYSA-N
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Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide” is a compound that has been mentioned in the context of bromodomain and extraterminal inhibitors . It is part of a series of compounds that have been optimized for BRD4 potency and physical properties . The compound is related to a class of molecules known as triazolopyridazines .

Scientific Research Applications

Synthesis and Antioxidant Ability

Research has led to the synthesis of new derivatives within the 1,2,4-triazole-thiadiazine class, demonstrating significant antioxidant abilities. These compounds, through multi-step syntheses, have shown higher antioxidant capabilities in assays compared to traditional antioxidants like ascorbic acid and BHT. This finding opens up potential applications in developing antioxidant agents that could mitigate oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).

Antihistaminic and Anti-inflammatory Activities

Compounds bearing the triazolo[4,3-b]pyridazine core have been synthesized and evaluated for their antihistaminic activities and inhibitory effects on eosinophil infiltration. These compounds exhibit potent antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Species-Specific Metabolism and Toxicological Implications

A detailed investigation into the metabolism of SGX523, a compound structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide, has shown species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite implicated in observed toxicological effects. This study highlights the importance of understanding metabolic pathways in drug development and the potential toxicological risks associated with metabolites (Diamond et al., 2010).

Anti-asthmatic Activities

Novel compounds from the triazolo[4,3-b]pyridazine class have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, demonstrating potent anti-asthmatic activity. These findings suggest potential applications in asthma and respiratory disease treatment (Kuwahara et al., 1997).

Structural Characterization and Theoretical Studies

The synthesis, structural characterization, and detailed theoretical studies of triazole pyridazine derivatives have been conducted. These studies not only provide insights into the molecular structure but also explore the electronic properties and potential biological activities of these compounds (Sallam et al., 2021).

Future Directions

Future research could focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . This could potentially lead to the development of new compounds with improved properties and applications.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-5-3-4-6-11(10)15(21)16-9-13-18-17-12-7-8-14(22-2)19-20(12)13/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEYARXLQFHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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